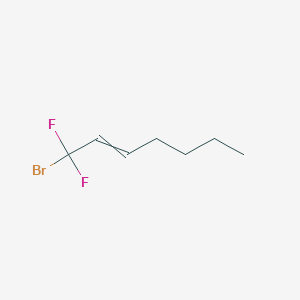
(E)-1-bromo-1,1-difluoro-2-heptene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-bromo-1,1-difluoro-2-heptene is an organic compound characterized by the presence of a bromine atom, two fluorine atoms, and a double bond in its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-bromo-1,1-difluoro-2-heptene typically involves the halogenation of a suitable precursor. One common method is the addition of bromine and fluorine atoms to an alkene substrate under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive intermediates and ensure safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-bromo-1,1-difluoro-2-heptene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides are used. The reactions are often conducted at room temperature or under mild heating.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alcohols or amines, while addition reactions can produce dihalides or other addition products.
Applications De Recherche Scientifique
(E)-1-bromo-1,1-difluoro-2-heptene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated intermediates.
Mécanisme D'action
The mechanism of action of (E)-1-bromo-1,1-difluoro-2-heptene involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other substrates. The compound’s double bond also allows it to participate in various addition reactions, further influencing its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-bromo-1,1-difluoro-2-butene: A shorter-chain analog with similar reactivity but different physical properties.
(E)-1-chloro-1,1-difluoro-2-heptene: A compound with a chlorine atom instead of bromine, leading to different reactivity and applications.
(E)-1-bromo-1,1-difluoro-2-hexene: A compound with one fewer carbon atom, affecting its physical and chemical properties.
Uniqueness
(E)-1-bromo-1,1-difluoro-2-heptene is unique due to its specific combination of bromine and fluorine atoms, which impart distinct reactivity and properties. Its longer carbon chain compared to similar compounds also influences its solubility, boiling point, and other physical characteristics, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H11BrF2 |
|---|---|
Poids moléculaire |
213.06 g/mol |
Nom IUPAC |
1-bromo-1,1-difluorohept-2-ene |
InChI |
InChI=1S/C7H11BrF2/c1-2-3-4-5-6-7(8,9)10/h5-6H,2-4H2,1H3 |
Clé InChI |
LQSFBLRBYQAEKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















